Cas no 2680686-20-6 (benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate)

benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-[4-chloro-2-(hydroxymethyl)-6-methylphenyl]carbamate
- EN300-28291402
- 2680686-20-6
- benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate
-
- インチ: 1S/C16H16ClNO3/c1-11-7-14(17)8-13(9-19)15(11)18-16(20)21-10-12-5-3-2-4-6-12/h2-8,19H,9-10H2,1H3,(H,18,20)
- InChIKey: MANYBCFESZKYKW-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C(=C(CO)C=1)NC(=O)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 305.0818711g/mol
- 同位素质量: 305.0818711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 334
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 58.6Ų
benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291402-0.25g |
benzyl N-[4-chloro-2-(hydroxymethyl)-6-methylphenyl]carbamate |
2680686-20-6 | 0.25g |
$1117.0 | 2023-09-08 | ||
Enamine | EN300-28291402-10.0g |
benzyl N-[4-chloro-2-(hydroxymethyl)-6-methylphenyl]carbamate |
2680686-20-6 | 10g |
$5221.0 | 2023-05-24 | ||
Enamine | EN300-28291402-1g |
benzyl N-[4-chloro-2-(hydroxymethyl)-6-methylphenyl]carbamate |
2680686-20-6 | 1g |
$1214.0 | 2023-09-08 | ||
Enamine | EN300-28291402-0.05g |
benzyl N-[4-chloro-2-(hydroxymethyl)-6-methylphenyl]carbamate |
2680686-20-6 | 0.05g |
$1020.0 | 2023-09-08 | ||
Enamine | EN300-28291402-0.1g |
benzyl N-[4-chloro-2-(hydroxymethyl)-6-methylphenyl]carbamate |
2680686-20-6 | 0.1g |
$1068.0 | 2023-09-08 | ||
Enamine | EN300-28291402-0.5g |
benzyl N-[4-chloro-2-(hydroxymethyl)-6-methylphenyl]carbamate |
2680686-20-6 | 0.5g |
$1165.0 | 2023-09-08 | ||
Enamine | EN300-28291402-1.0g |
benzyl N-[4-chloro-2-(hydroxymethyl)-6-methylphenyl]carbamate |
2680686-20-6 | 1g |
$1214.0 | 2023-05-24 | ||
Enamine | EN300-28291402-10g |
benzyl N-[4-chloro-2-(hydroxymethyl)-6-methylphenyl]carbamate |
2680686-20-6 | 10g |
$5221.0 | 2023-09-08 | ||
Enamine | EN300-28291402-5g |
benzyl N-[4-chloro-2-(hydroxymethyl)-6-methylphenyl]carbamate |
2680686-20-6 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28291402-2.5g |
benzyl N-[4-chloro-2-(hydroxymethyl)-6-methylphenyl]carbamate |
2680686-20-6 | 2.5g |
$2379.0 | 2023-09-08 |
benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamateに関する追加情報
Benzyl N-4-Chloro-2-(Hydroxymethyl)-6-Methylphenylcarbamate (CAS No. 2680686-20-6): An Overview
Benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate (CAS No. 2680686-20-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, often referred to as benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate, is a derivative of carbamate, a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The molecular structure of benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate consists of a benzyl group attached to a carbamate moiety, which is further substituted with a 4-chloro-2-(hydroxymethyl)-6-methylphenyl group. This intricate arrangement of functional groups imparts the compound with a range of chemical and biological properties that make it an interesting candidate for various research and development activities.
Recent studies have highlighted the potential of benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate in several areas of medicinal chemistry. One notable application is its use as an intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. The presence of the hydroxymethyl group and the chloro substituent provides multiple sites for further functionalization, making it a versatile building block in organic synthesis.
In the context of drug discovery, benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate has shown promise as a lead compound for the development of new pharmaceutical agents. Preliminary studies have indicated that this compound exhibits moderate to high affinity for specific biological targets, such as enzymes and receptors involved in various disease pathways. For instance, research has demonstrated its potential as an inhibitor of certain kinases, which are key enzymes implicated in cancer and inflammatory diseases.
Moreover, the benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate has been evaluated for its pharmacokinetic properties. Studies have shown that it possesses favorable solubility and permeability characteristics, which are crucial for ensuring effective absorption and distribution within the body. These properties make it an attractive candidate for further optimization and development into drug candidates.
The safety profile of benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate is another important aspect that has been investigated. Toxicity studies have indicated that the compound exhibits low toxicity at therapeutic concentrations, suggesting that it may be suitable for use in clinical settings. However, further research is needed to fully understand its long-term safety and potential side effects.
In addition to its medicinal applications, benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate has also been explored for its use in materials science. The unique combination of functional groups in its structure makes it suitable for the synthesis of advanced materials with tailored properties. For example, it can be used as a monomer or cross-linking agent in the production of polymers with enhanced mechanical strength and thermal stability.
The synthesis of benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate typically involves multi-step reactions, including nucleophilic substitution and condensation reactions. The choice of synthetic route can significantly impact the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, which is an important consideration for sustainable production processes.
In conclusion, benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate (CAS No. 2680686-20-6) is a promising compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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